molecular formula C13H16ClN B14747248 2-Butylisoquinolin-2-ium chloride CAS No. 2294-36-2

2-Butylisoquinolin-2-ium chloride

Cat. No.: B14747248
CAS No.: 2294-36-2
M. Wt: 221.72 g/mol
InChI Key: TVBAYHVMJAGSHF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butylisoquinolin-2-ium chloride is a chemical compound with the molecular formula C13H16ClN. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline and its derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butylisoquinolin-2-ium chloride typically involves the alkylation of isoquinoline. One common method is the reaction of isoquinoline with butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Butylisoquinolin-2-ium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized isoquinoline derivatives .

Scientific Research Applications

2-Butylisoquinolin-2-ium chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.

    Medicine: Isoquinoline derivatives are investigated for their pharmacological properties, including anti-cancer, anti-malarial, and anti-inflammatory activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Butylisoquinolin-2-ium chloride involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butylisoquinolin-2-ium chloride is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new materials and pharmaceuticals .

Properties

CAS No.

2294-36-2

Molecular Formula

C13H16ClN

Molecular Weight

221.72 g/mol

IUPAC Name

2-butylisoquinolin-2-ium;chloride

InChI

InChI=1S/C13H16N.ClH/c1-2-3-9-14-10-8-12-6-4-5-7-13(12)11-14;/h4-8,10-11H,2-3,9H2,1H3;1H/q+1;/p-1

InChI Key

TVBAYHVMJAGSHF-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+]1=CC2=CC=CC=C2C=C1.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.